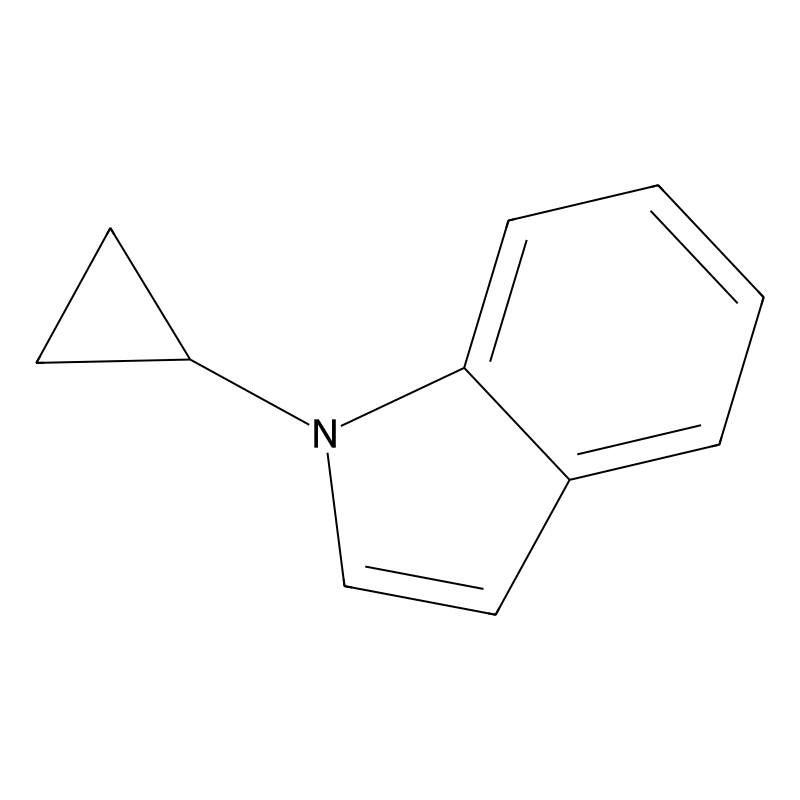

1-Cyclopropyl-1H-indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antiviral Activity

Anti-HIV Activity

Anticancer Activity

Antioxidant Activity

Antimicrobial Activity

Antidiabetic Activity

Synthesis of Heterocyclic Frameworks

Biological Potential in Therapeutics

Neuroprotective Effects

Plant Growth Regulation

Material Science Applications

Scientific Field: Material Science

Application Summary: The structural properties of “1-Cyclopropyl-1H-indole” make it a candidate for developing new materials with specific optical or electronic properties.

Methods of Application: Researchers incorporate indole derivatives into polymers or other materials to modify their characteristics, such as conductivity or fluorescence.

Results: Incorporation of indole derivatives has resulted in materials with improved electronic properties suitable for applications in organic electronics .

Antiparasitic Activity

Scientific Field: Parasitology

Application Summary: “1-Cyclopropyl-1H-indole” derivatives are explored for their potential to combat parasitic infections, which is crucial given the prevalence of parasitic diseases in tropical regions.

Methods of Application: The antiparasitic activity is assessed through in vitro assays against various parasites, including protozoa and helminths.

Results: Certain derivatives have demonstrated efficacy against specific parasites, offering a pathway for the development of new antiparasitic drugs .

1-Cyclopropyl-1H-indole is a chemical compound characterized by its unique bicyclic structure, which combines a cyclopropyl group with an indole moiety. The indole structure consists of a fused benzene and pyrrole ring, contributing to its aromatic properties and reactivity. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

Molecular Properties- Molecular Formula: C₉H₉N

- Molecular Weight: Approximately 133.17 g/mol

- CAS Number: 890534-65-3

The presence of the cyclopropyl group enhances the compound's steric properties, influencing its chemical reactivity and biological interactions.

- Electrophilic Substitution: The indole ring can undergo electrophilic aromatic substitution due to the delocalization of π-electrons. Common electrophiles include halogens, nitro groups, and acyl groups.

- Multicomponent Reactions: This compound can be synthesized through multicomponent reactions, which allow for the simultaneous formation of multiple bonds in a single step, enhancing efficiency in synthetic pathways .

- Functionalization Reactions: The cyclopropyl group can be functionalized through reactions with reducing agents or electrophiles, leading to diverse derivatives with varied properties.

Indole derivatives, including 1-cyclopropyl-1H-indole, are known for their broad spectrum of biological activities:

- Anticancer Activity: Many indole compounds exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

- Antimicrobial Properties: These compounds have shown efficacy against bacterial and fungal pathogens, making them candidates for antibiotic development .

- Anti-inflammatory Effects: Indoles can modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Several synthetic routes have been developed for 1-cyclopropyl-1H-indole:

- Aza-Michael Addition: This method involves the reaction of an indole derivative with an α,β-unsaturated carbonyl compound under basic conditions to form the cyclopropyl-substituted product .

- Cyclization Reactions: Cyclization methods can include palladium-catalyzed processes that facilitate the formation of the indole skeleton from simpler precursors .

- One-Pot Synthesis: Utilizing catalytic systems allows for streamlined synthesis where multiple steps are combined into a single reaction vessel, improving yield and reducing time .

1-Cyclopropyl-1H-indole has several applications in medicinal chemistry and material science:

- Drug Development: Its biological activities make it a candidate for developing new therapeutics targeting cancer, inflammation, and infectious diseases.

- Chemical Probes: It can serve as a molecular probe in biological studies to investigate cellular mechanisms involving indole derivatives.

Studies on 1-cyclopropyl-1H-indole have focused on its interactions with various biomolecules:

- Protein Binding: Research indicates that this compound can bind to specific proteins involved in signaling pathways, influencing their activity and function.

- Enzyme Inhibition: Some studies suggest that it may inhibit certain enzymes linked to disease processes, providing a basis for therapeutic interventions .

Similar Compounds

Several compounds share structural similarities with 1-cyclopropyl-1H-indole. Here is a comparison highlighting their unique features:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 7-Chloro-1-cyclopropylindole | Indole derivative | Exhibits enhanced antimicrobial activity |

| Indole-3-acetic acid | Indole derivative | Plant growth regulator with auxin activity |

| Pravadoline | Indole derivative | Cannabinoid receptor agonist |

| Indomethacin | Indole derivative | Nonsteroidal anti-inflammatory drug |

These compounds illustrate the diversity within the indole family while showcasing the unique properties of 1-cyclopropyl-1H-indole.